Regioselective Synthetic Accessibility: 5-Nitro Isomer Is a Minor Product Under Conventional Nitration Conditions
Under conventional electrophilic nitration conditions, quinoxalin-2(1H)-ones undergo nitration predominantly at the 6- or 7-position. The isomeric 5-nitro derivative is formed only as a minor component when the 8-position is occupied, requiring indirect synthetic routes from 3,6,7-trichloroquinoxalin-2(1H)-one [1]. The recent development of a metal-free regioselective nitration using tert-butyl nitrite now enables direct access to both 5-nitro and 7-nitro isomers, but this methodology is distinct from the historical nitration protocols that produce predominantly 6-nitro products under strong acid conditions [2]. This differential synthetic accessibility means 5-nitroquinoxalin-2(3H)-one is inherently scarcer in commercial catalogs than its 6-nitro counterpart.
| Evidence Dimension | Regiochemical outcome of nitration on quinoxalin-2-one scaffold |
|---|---|
| Target Compound Data | 5-Nitro isomer: minor product under conventional conditions; accessible via metal-free t-BuONO method (Li et al., 2021) at C5 position |
| Comparator Or Baseline | 6-Nitro isomer: major product under strong acid nitration (protonation-directed regioselectivity at C6). 7-Nitro isomer: major product under metal-free t-BuONO method at C7 position |
| Quantified Difference | 5-Nitro isomer is formed only via indirect routes under conventional conditions (Gönczi et al., 2000); direct C5 nitration requires the metal-free t-BuONO protocol distinct from conventional mixed-acid nitration |
| Conditions | Conventional nitration: mixed acid (HNO₃/H₂SO₄); Metal-free nitration: t-BuONO, 80 °C (Li et al., 2021) |
Why This Matters
Procurement specialists must verify that the supplied material is indeed the 5-nitro isomer (CAS 55687-20-2) and not the more readily available 6-nitro isomer (CAS 25652-34-0), as regiochemical identity critically determines downstream application relevance.
- [1] Gönczi, C.; Csikós, É.; Podányi, B.; Nusser, T.; Böcskei, Z.; Hermecz, I. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. J. Chem. Soc., Perkin Trans. 1 2000, 1417–1421. DOI: 10.1039/b000990k. View Source
- [2] Li, Y.-N.; Li, X.-L.; Wu, J.-B.; Jiang, H.; Liu, Y.; Guo, Y.; Zeng, Y.-F.; Wang, Z. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Org. Biomol. Chem. 2021, 19, 10554–10559. DOI: 10.1039/D1OB02015C. View Source
